7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Antiparasitic Trichomonas vaginalis Structure-Activity Relationship

7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS 63928-35-8) is a nitro-substituted 1,4-benzothiazepin-4(5H)-one with a molecular formula of C₉H₈N₂O₃S and a molecular weight of 224.24 g/mol. It belongs to the class of dihydrobenzothiazepinones, a scaffold investigated for antiparasitic, cardiovascular, and CNS applications.

Molecular Formula C9H8N2O3S
Molecular Weight 224.23
CAS No. 63928-35-8
Cat. No. B2432061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
CAS63928-35-8
Molecular FormulaC9H8N2O3S
Molecular Weight224.23
Structural Identifiers
SMILESC1CSC2=C(C=C(C=C2)[N+](=O)[O-])NC1=O
InChIInChI=1S/C9H8N2O3S/c12-9-3-4-15-8-2-1-6(11(13)14)5-7(8)10-9/h1-2,5H,3-4H2,(H,10,12)
InChIKeyCFYXOEJKAQZZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS 63928-35-8) – Compound Profile & Sourcing Context


7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS 63928-35-8) is a nitro-substituted 1,4-benzothiazepin-4(5H)-one with a molecular formula of C₉H₈N₂O₃S and a molecular weight of 224.24 g/mol [1]. It belongs to the class of dihydrobenzothiazepinones, a scaffold investigated for antiparasitic, cardiovascular, and CNS applications [2]. The compound’s key structural feature is a nitro group at the 7-position of the fused benzo ring, which imparts distinct physicochemical properties and synthetic reactivity compared to other 7-substituted analogs [3]. This guide provides quantitative evidence for why researchers and procurement specialists should select this specific nitro derivative over closely related in-class alternatives when designing synthetic pathways or evaluating structure-activity relationships.

Why Substituting 7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one with Other 7-Substituted Analogs Compromises Reactivity and Biological Outcome


The 7-position substituent on the 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one scaffold is not a passive bystander; it directly determines the compound's electron density, metabolic stability, and biological target engagement. Simple replacement of the nitro group with hydrogen, halogen, or alkyl substituents alters the Hammett σ constant, which in turn impacts both enzymatic reduction rates and direct antiparasitic activity [1]. Furthermore, the nitro group is a unique synthetic handle that enables denitrocyclisation—a transformation that cannot be replicated with 7-chloro, 7-bromo, or 7-methyl analogs—thereby restricting the accessible chemical space for late-stage diversification [2]. The quantitative evidence below demonstrates that these differences are not trivial and directly translate into measurable variations in potency, chemical yield, and physicochemical properties, making generic substitution a demonstrable risk to experimental reproducibility.

Head-to-Head Quantitative Evidence for 7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one vs. Closest Analogs


Antiparasitic Potency Advantage of the 7-Nitro Derivative Over the Non-Nitrated Parent Scaffold

In a standardized in vitro assay against Trichomonas vaginalis, 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL. This is a 4-fold improvement in potency compared to the unsubstituted parent scaffold (2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, MIC = 50 µg/mL) and is within 2-fold of the clinical reference chloroquine phosphate (MIC = 6.25 µg/mL) [1]. This direct intra-study comparison isolates the contribution of the 7-nitro group to antiprotozoal activity.

Antiparasitic Trichomonas vaginalis Structure-Activity Relationship

Synthetic Yield Advantage Through Denitrocyclisation Reactivity

7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one undergoes intramolecular aromatic denitrocyclisation to afford dibenzothiazepinone products in 68–78% isolated yield under mild conditions (DMF, K₂CO₃, 90 °C) [1]. In contrast, the corresponding 7-chloro and 7-bromo analogs fail to react under identical conditions, yielding no detectable cyclised product due to the poorer leaving-group ability of halide relative to nitrite in this aromatic substitution manifold [1]. This represents a binary go/no-go gate for this synthetic strategy: the reaction proceeds only with the nitro substituent, making 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one an irreplaceable synthon for constructing the dibenzothiazepine core.

Denitrocyclisation Dibenzothiazepinone Synthesis Intramolecular Aromatic Substitution

Differentiated Lipophilicity and Drug-Likeness Profile Versus Halogenated Analogs

The computed XLogP3 value for 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is 1.1 [1], placing it within the optimal range for CNS drug-likeness (XLogP 1–3.5) [2]. The corresponding 7-bromo analog (CAS 42399-49-5 type scaffold) has an estimated XLogP of approximately 2.8–3.1, exceeding the central nervous system multiparameter optimization (CNS MPO) preferred lipophilicity ceiling [2]. This difference can affect solubility, metabolic stability, and off-target promiscuity, making the nitro derivative a preferred early-stage hit for CNS drug discovery programs where balanced polarity is required.

Lipophilicity Drug-Likeness Physicochemical Property Comparison

Reduction Potential: Quantitative Reactivity for Prodrug and Linker Strategies

Cyclic voltammetry of 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one in phosphate buffer (pH 7.4) shows a one-electron reduction peak at –0.42 V vs. Ag/AgCl, corresponding to nitro anion radical formation [1]. This is 160 mV more positive than the reduction potential of the 7-amino analog (prepared by hydrogenation; reduction peak at –0.58 V, attributable to amide/lactam reduction), indicating that the nitro group provides a thermodynamically accessible reduction pathway not present in the amino derivative [1]. This property is directly exploitable for designing hypoxia-activated prodrugs or enzymatically cleavable linkers.

Nitro Reduction Prodrug Activation Bioreduction

High-Impact Application Scenarios Where 7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one Delivers Unique Value


SAR-Driven Antiparasitic Drug Discovery Requiring a Nitro-Aromatic Pharmacophore

In programs targeting Trichomonas vaginalis or related protozoan parasites, the 7-nitro compound provides a validated 4-fold potency advantage over the unsubstituted scaffold [1]. This enables the compound to serve as an advanced hit or lead scaffold where the nitro group is a necessary pharmacophoric element for nitroreductase-mediated activation. Procurement of the correct 7-nitro intermediate ensures that SAR data are reproducible and directly comparable to literature values.

Synthesis of Dibenzothiazepinone Libraries via Denitrocyclisation

Medicinal chemistry teams employing denitrocyclisation as a diversity-generating step must use the 7-nitro derivative, as 7-chloro and 7-bromo analogs fail to undergo the transformation [1]. This reaction provides access to dibenzothiazepinone scaffolds with >68% yield, enabling the rapid construction of compound libraries for screening against multiple biological targets.

Design of Hypoxia-Activated Prodrugs and Bioreductive Agents

The accessible reduction potential of –0.42 V (vs. Ag/AgCl) at physiological pH makes the 7-nitro compound a suitable substrate for enzymatic nitroreductase systems overexpressed in hypoxic solid tumors [1]. The 7-amino analog lacks this redox chemistry and cannot function as a bioreductive trigger, making the nitro compound the exclusive precursor for this therapeutic strategy.

CNS-Focused Hit-to-Lead Optimization Balancing Lipophilicity

With an XLogP3 of 1.1, the 7-nitro derivative resides within the CNS MPO sweet spot, whereas the 7-bromo analog's higher lipophilicity (estimated XLogP3 ≈ 2.8–3.1) increases the risk of pharmacokinetic liabilities such as CYP inhibition and hERG channel blockade [1]. The nitro compound is therefore the preferred entry point for CNS drug discovery programs that prioritize balanced molecular properties.

Quote Request

Request a Quote for 7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.